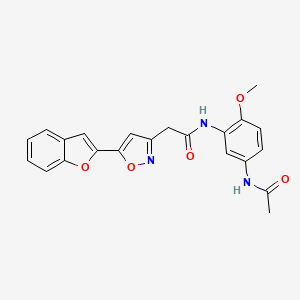

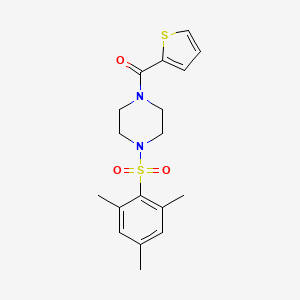

N-methyl-2-(phenylacetyl)hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(phenylacetyl)hydrazinecarbothioamide, also known as MPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPH is a hydrazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Scientific Research Applications

Coordination Compounds in Cancer Research

Coordination compounds of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide derivatives with copper and nickel have been studied. They act as bridging ligands in these compounds and have shown potential in inhibiting the growth of human leukemia HL-60 cancer cells at specific concentrations (Pakhontsu et al., 2014).

Antimicrobial, Antimalarial, and Anti-tuberculosis Applications

Thiazole fused thiosemicarbazones, including derivatives of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide, have been synthesized and evaluated for antimicrobial, antimalarial, and anti-tuberculosis activities. These compounds showed significant potency against specific bacterial strains, with in-silico studies corroborating these findings (Prajapati et al., 2019).

Crystal Structure and Molecular Analysis

The crystal structure of a specific N-methyl-2-(phenylacetyl)hydrazinecarbothioamide compound was studied, revealing its monoclinic system with P21/c space group. This research provides insights into the molecular interactions and charge transfer within these compounds (Sivajeyanthi et al., 2017).

DNA and Protein Interaction Studies

N-methyl-2-(phenylacetyl)hydrazinecarbothioamide derivatives have been studied for their interaction with DNA and proteins. These interactions are significant in understanding the potential therapeutic applications of these compounds in cancer treatment, particularly in lung cancer cell lines (Muralisankar et al., 2016).

Applications in Corrosion Inhibition

Some derivatives of N-methyl-2-(phenylacetyl)hydrazinecarbothioamide have been studied as corrosion inhibitors. Their effectiveness in protecting materials against corrosion in specific environments is of industrial significance (Ebenso et al., 2010).

Antineoplastic Activity

Research on N,N'-bis(arylsulfonyl)hydrazines, which are related to N-methyl-2-(phenylacetyl)hydrazinecarbothioamide, indicates potential antineoplastic activity. These compounds have shown effectiveness against certain types of leukemia and other tumors (Shyam et al., 1985).

properties

IUPAC Name |

1-methyl-3-[(2-phenylacetyl)amino]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-11-10(15)13-12-9(14)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14)(H2,11,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYCIYHGEPJZCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=O)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(phenylacetyl)hydrazinecarbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2367199.png)

![Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B2367203.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2367207.png)

![Methyl 4-[4-(4-fluorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2367213.png)

![2-Chloro-N-[(1-ethylimidazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2367214.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2367219.png)